
N-(3,4-dimethylphenyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-1-naphthylurea, commonly known as Urea-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Urea-DMA has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Urea-DMA has also been investigated for its potential use as an antifungal agent, with promising results in inhibiting the growth of various fungal strains. In agriculture, Urea-DMA has been studied as a plant growth regulator, with the ability to enhance crop yield and quality. Additionally, Urea-DMA has shown potential in material science, with applications in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Urea-DMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Urea-DMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In fungal cells, Urea-DMA is believed to inhibit the activity of chitin synthase, an enzyme involved in cell wall synthesis. This results in the disruption of cell wall integrity and ultimately cell death.
Biochemical and Physiological Effects
Urea-DMA has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In fungal cells, Urea-DMA has been shown to disrupt cell wall integrity, leading to the inhibition of cell growth and proliferation. Additionally, Urea-DMA has been shown to enhance plant growth and yield by regulating various physiological processes such as photosynthesis, respiration, and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
Urea-DMA has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, with high purity and yield. Additionally, Urea-DMA exhibits potent biological activity, making it a valuable tool for studying various biological processes. However, Urea-DMA also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, Urea-DMA exhibits some toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Urea-DMA. In medicine, further studies are needed to investigate its potential as an anticancer and antifungal agent, including in vivo studies. In agriculture, more research is needed to fully understand its mechanism of action as a plant growth regulator and to optimize its use in crop production. Additionally, Urea-DMA has potential applications in material science, and further studies are needed to explore its use in the development of organic semiconductors and optoelectronic devices.
Synthesemethoden
Urea-DMA can be synthesized using a simple and efficient method involving the reaction of 3,4-dimethylaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain Urea-DMA in high purity and yield.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-16(12-14(13)2)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILPXLHTDUJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-N'-(1-naphthyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
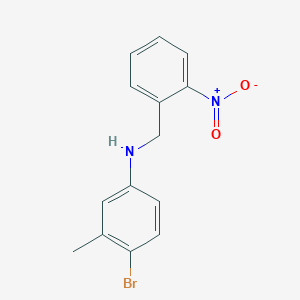
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)


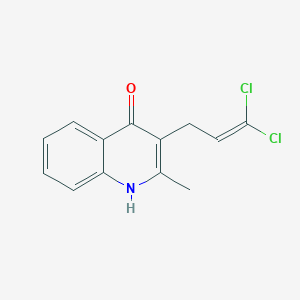
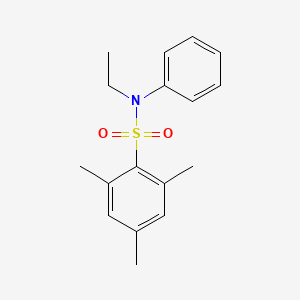
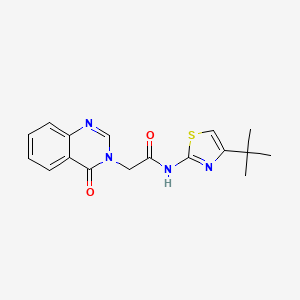
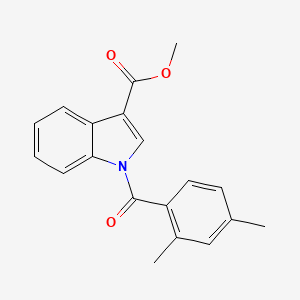

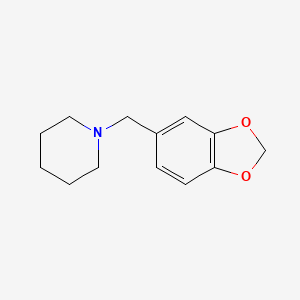
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)
